molecular formula C15H13NO4 B1210325 2-Benzamido-4-methoxybenzoic acid CAS No. 109437-82-3

2-Benzamido-4-methoxybenzoic acid

Cat. No.: B1210325
CAS No.: 109437-82-3
M. Wt: 271.27 g/mol
InChI Key: NZSBJWOTLHVBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzamido-4-methoxybenzoic acid is a member of the class of benzamides that results from the formal condensation of benzoic acid with the amino group of 4-methoxyanthranilic acid This compound is known for its unique chemical structure, which includes a benzoyl group and a methoxy group attached to an anthranilic acid core

Scientific Research Applications

2-Benzamido-4-methoxybenzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzamido-4-methoxybenzoic acid can be synthesized through the condensation of benzoic acid with 4-methoxyanthranilic acid . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which help in the activation of the carboxylic acid group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Benzamido-4-methoxybenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include those related to aromatic amino acid metabolism, where it can influence the activity of enzymes like L-amino-acid oxidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-4-methoxybenzoic acid is unique due to the presence of both the benzoyl and methoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

109437-82-3

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-benzamido-4-methoxybenzoic acid

InChI

InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

NZSBJWOTLHVBNU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzamido-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Benzamido-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Benzamido-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Benzamido-4-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Benzamido-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Benzamido-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.